![molecular formula C12H21NO3 B2643078 N-[1-Methoxy-3-(oxan-4-yl)propan-2-yl]prop-2-enamide CAS No. 2305308-99-8](/img/structure/B2643078.png)
N-[1-Methoxy-3-(oxan-4-yl)propan-2-yl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-Methoxy-3-(oxan-4-yl)propan-2-yl]prop-2-enamide, also known as MOPP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a synthetic organic compound that was first synthesized in the 1960s as an anti-cancer drug. However, due to its toxic side effects, it was later replaced by safer alternatives. Despite this setback, MOPP has continued to be studied for its potential applications in various fields of science.
Wirkmechanismus
The mechanism of action of N-[1-Methoxy-3-(oxan-4-yl)propan-2-yl]prop-2-enamide is not well understood. However, it is believed to act by inhibiting the activity of various enzymes involved in DNA synthesis. This results in the inhibition of cell division, which is a hallmark of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes involved in DNA synthesis, which results in the inhibition of cell division. Additionally, this compound has been shown to induce apoptosis, which is a process of programmed cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-[1-Methoxy-3-(oxan-4-yl)propan-2-yl]prop-2-enamide in lab experiments is its ability to inhibit the activity of various enzymes involved in DNA synthesis. This makes it a useful tool for studying the mechanism of action of these enzymes. However, one of the limitations of using this compound is its toxicity. It can be harmful to researchers if not handled properly.
Zukünftige Richtungen
There are several future directions for the study of N-[1-Methoxy-3-(oxan-4-yl)propan-2-yl]prop-2-enamide. One potential direction is the development of safer alternatives to this compound that can be used as anti-cancer drugs. Additionally, this compound can be further studied for its potential applications in the field of biochemistry. Further research can also be conducted to better understand the mechanism of action of this compound and its potential applications in various fields of science.
Conclusion:
In conclusion, this compound is a synthetic organic compound that has gained significant attention in scientific research due to its unique properties. It has been extensively studied for its potential applications in various fields of science, including organic chemistry, medicinal chemistry, and biochemistry. While its toxicity is a limitation, this compound remains a useful tool for studying the mechanism of action of various enzymes involved in DNA synthesis. There are several future directions for the study of this compound, including the development of safer alternatives and further research to better understand its mechanism of action.
Synthesemethoden
N-[1-Methoxy-3-(oxan-4-yl)propan-2-yl]prop-2-enamide is synthesized through a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of propargyl bromide with 3-methoxytetrahydrofuran to form 3-(prop-2-yn-1-yloxy)tetrahydrofuran. This intermediate is then reacted with N,N-diisopropylethylamine and acryloyl chloride to form this compound.
Wissenschaftliche Forschungsanwendungen
N-[1-Methoxy-3-(oxan-4-yl)propan-2-yl]prop-2-enamide has been extensively studied for its potential applications in various fields of science. In the field of organic chemistry, this compound has been used as a reagent in the synthesis of various organic compounds. It has also been studied for its potential applications in the field of medicinal chemistry as an anti-cancer drug. Additionally, this compound has been used in the field of biochemistry to study the mechanism of action of various enzymes.
Eigenschaften
IUPAC Name |
N-[1-methoxy-3-(oxan-4-yl)propan-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-3-12(14)13-11(9-15-2)8-10-4-6-16-7-5-10/h3,10-11H,1,4-9H2,2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDHMBLGVWMZMHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CC1CCOCC1)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[[4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]sulfonyl]-1,3-dihydroindol-2-one](/img/structure/B2642996.png)
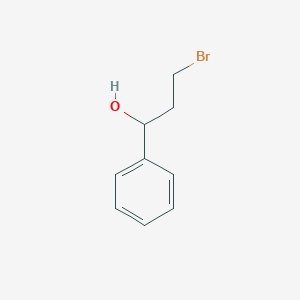
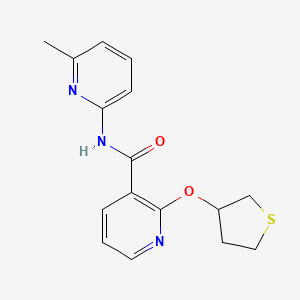
![N-[(1-ethylpyrrolidin-2-yl)methyl]-5-nitropyrimidine-4,6-diamine](/img/structure/B2643001.png)
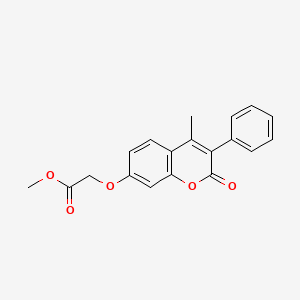
![1-(azepan-1-yl)-2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)ethanone](/img/structure/B2643004.png)


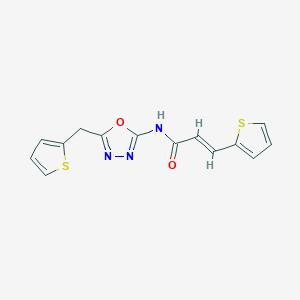
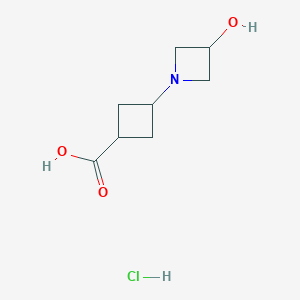
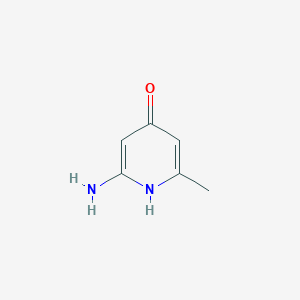
![2-(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)-2H-1,2,3-triazole](/img/structure/B2643016.png)
![1-{5-[(4-benzhydrylpiperazino)carbonyl]-1H-pyrrol-3-yl}-2-phenyl-1-ethanone](/img/structure/B2643018.png)